TH1834 dihydrochloride
描述
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex multi-ring architecture and functional group arrangement. According to standardized nomenclature protocols, the complete systematic name is 2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid dihydrochloride. This nomenclature systematically describes the compound's structural components, beginning with the acetic acid functionality attached to the tetrazole ring system.
The molecular formula C33H42Cl2N6O3 indicates a substantial organic molecule containing thirty-three carbon atoms, forty-two hydrogen atoms, two chloride ions, six nitrogen atoms, and three oxygen atoms. The presence of six nitrogen atoms is particularly significant, as four of these constitute the tetrazole ring system while the remaining two participate in the pyrrolidine and amino functionalities. The molecular weight calculation yields an average mass of 641.638 daltons and a monoisotopic mass of 640.269545 daltons.
Alternative nomenclature systems provide additional descriptive approaches to this compound. The American Chemical Society Chemical Abstracts Service registry nomenclature designates this compound as acetic acid, 2-(5-(4-((phenethyl(4-(4-(pyrrolidin-1-ylmethyl)phenoxy)butyl)amino)methyl)phenyl)-2H-tetrazol-2-yl), hydrochloride. This alternative naming convention emphasizes the acetic acid core with detailed substituent descriptions, facilitating database searches and chemical literature indexing.
The compound's complexity necessitates careful consideration of stereochemical elements, although the current nomenclature does not specify particular stereochemical configurations. The presence of multiple chiral centers within the structure suggests potential for stereoisomeric variants, though the standard nomenclature represents the compound as a racemic mixture or specific stereoisomer without explicit designation.
属性
IUPAC Name |
2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N6O3.2ClH/c40-32(41)26-39-35-33(34-36-39)30-14-10-28(11-15-30)25-38(22-18-27-8-2-1-3-9-27)21-6-7-23-42-31-16-12-29(13-17-31)24-37-19-4-5-20-37;;/h1-3,8-17H,4-7,18-26H2,(H,40,41);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXIFSOROZPMMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)OCCCCN(CCC3=CC=CC=C3)CC4=CC=C(C=C4)C5=NN(N=N5)CC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42Cl2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Cyanoacetic Acid-Sodium Azide Cyclization
This method, described in CN103508971A , involves refluxing cyanoacetic acid with sodium azide in aqueous medium using zinc chloride as a catalyst. The reaction proceeds via nucleophilic attack of azide on the nitrile group, forming the tetrazole ring. For the target compound, the intermediate 1H-tetrazole-5-acetic acid is generated first.
Reaction Conditions
Trimethylsilyl Azide-Mediated Cyclization
An alternative approach from US4426531 uses trimethylsilyl azide (TMSN₃) with glycine derivatives or orthocarboxylic acid esters. This method avoids hazardous hydrazoic acid (HN₃) formation.
Key Steps
-
TMSN₃ Synthesis : Trimethylchlorosilane reacts with sodium azide in N-methylpyrrolidone (NMP) at 95°C.
-
Cyclization : TMSN₃ reacts with nitrile-containing intermediates (e.g., cyanoacetic acid esters) to form tetrazole rings.
Advantages
Phenoxybutylamine Side-Chain Construction
The 4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl segment is synthesized through nucleophilic aromatic substitution and reductive amination:
Phenoxybutyl Bromide Preparation
-
Etherification : 4-Hydroxybenzaldehyde reacts with 1,4-dibromobutane in the presence of K₂CO₃ to form 4-(4-bromobutoxy)benzaldehyde.
-
Reductive Amination : The aldehyde reacts with pyrrolidine under hydrogenation (H₂/Pd-C) to yield 4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butylamine .
Critical Parameters
Coupling of Tetrazole and Phenoxybutylamine Moieties
The tetrazole-acetic acid intermediate is coupled with the phenoxybutylamine derivative via amide bond formation:
Carbodiimide-Mediated Coupling
-
Activation : 1H-tetrazole-5-acetic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Coupling : The activated ester reacts with 4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butylamine in dichloromethane (DCM) or DMF.
Optimization Data
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| EDC/HOBt | DMF | 0–25°C | 82% |
| DCC | DCM | 25°C | 75% |
Introduction of 2-Phenylethyl Group
The 2-phenylethyl group is introduced via reductive alkylation or nucleophilic substitution:
Reductive Amination
Alkylation with Phenethyl Bromide
Dihydrochloride Salt Formation
The final step involves converting the free base to the dihydrochloride salt:
-
Acid Treatment : The compound is treated with HCl gas in ethyl acetate or methanol.
-
Precipitation : The salt precipitates and is filtered, washed, and dried.
Comparative Analysis of Synthetic Routes
| Step | Method 1 (Cyanoacetic Acid) | Method 2 (TMSN₃) |
|---|---|---|
| Tetrazole Formation | 90–95% yield | 96% yield |
| Safety | Moderate (aqueous HN₃ risk) | High (no HN₃) |
| Scalability | Limited by azide handling | Industrial-scale |
Challenges and Optimization Opportunities
-
Tetrazole Ring Stability : Prolonged heating (>72 hours) degrades the tetrazole moiety; microwave-assisted synthesis could reduce reaction time.
-
Coupling Efficiency : EDC/HOBt outperforms DCC in yield and purity.
-
Salt Formation : Excess HCl reduces crystallinity; stoichiometric control is critical .
化学反应分析
科学研究应用
TH 1834 具有广泛的科学研究应用:
化学: 它被用作工具化合物来研究 Tip60 组蛋白乙酰转移酶在各种生化途径中的作用。
生物学: TH 1834 用于细胞生物学研究,以研究其对细胞活力、凋亡和 DNA 损伤的影响。
医学: 该化合物在临床前研究中作为潜在的抗癌药物显示出前景,特别是在乳腺癌中。
作用机制
TH 1834 通过特异性抑制 Tip60 组蛋白乙酰转移酶的活性来发挥其作用。这种抑制会导致组蛋白乙酰化减少,进而影响基因表达并促进凋亡。该化合物还增加了癌细胞中的 DNA 损伤,进一步促进了其抗癌活性。 涉及的分子靶标和途径包括 Tip60 酶和相关的信号通路,这些通路调节细胞存活和 DNA 修复 .
相似化合物的比较
Table 1. Structural and Functional Comparison
Table 2. Physicochemical Properties
| Property | Target Compound | 2-(4-Thiazole)phenoxy Acetic Acid | Losartan |
|---|---|---|---|
| Molecular Weight | ~650 g/mol (estimated) | ~300–400 g/mol | 422.91 g/mol |
| Solubility | High (dihydrochloride) | Moderate (free acid) | High (tetrazole salt) |
| Metabolic Stability | Likely high (tetrazole) | Moderate (thiazole) | High |
Research Findings and Discussion
- Hypolipidemic Potential: Phenoxy acetic acid-thiazole hybrids () demonstrate efficacy, but the target’s tetrazole may improve resistance to hepatic esterases, a common inactivation pathway for fibrates .
- Synthesis Challenges : The multi-step synthesis of the target compound—requiring tetrazole ring formation, amide coupling, and dihydrochloride salt preparation—mirrors complexities in and , where heterocycle functionalization demands precise stoichiometry .
- Degradation Risks: Pyrrolidinylmethyl phenoxy groups () may adsorb onto catalytic surfaces, risking oxidative degradation in vivo or in electrochemical applications .
生物活性
The compound 2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid; dihydrochloride is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it possesses a molecular weight of approximately 505.46 g/mol. The structure includes a tetrazole ring, which is known for its biological activity, particularly in drug development.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at specific GPCRs, influencing pathways such as cyclic AMP production and intracellular calcium levels, which are critical for numerous physiological processes .
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting glucose metabolism and lipid profiles .
- Antioxidant Activity : The presence of phenolic groups in the structure indicates potential antioxidant properties, which can protect cells from oxidative stress .
Pharmacological Effects
The compound has shown various pharmacological effects in vitro and in vivo:
- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to standard antibiotics .
- Antidiabetic Effects : Research indicates that the compound may possess hypoglycemic properties, making it a candidate for further investigation in diabetes management .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of the compound against a panel of pathogens using an agar diffusion method. Results showed that the compound inhibited growth at concentrations as low as 50 µg/mL, demonstrating its potential as a therapeutic agent .
- Hypoglycemic Activity Assessment : In an animal model, administration of the compound resulted in a significant reduction in blood glucose levels compared to control groups. This suggests its potential utility in treating hyperglycemia associated with diabetes .
Data Tables
常见问题
Q. What are the key considerations for optimizing the synthesis of tetrazole-containing compounds like this target molecule?
The synthesis of tetrazole derivatives often involves cyclization reactions under controlled conditions. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) for extended periods (18+ hours) with subsequent purification via recrystallization (water-ethanol mixtures) can yield stable products . Key parameters include solvent choice (to stabilize intermediates), reaction time (to ensure complete cyclization), and pH adjustments (e.g., glacial acetic acid as a catalyst in Schiff base formation) . Elemental analysis and chromatography (TLC/HPLC) are critical for verifying purity and structural integrity post-synthesis .
Q. How can researchers validate the structural identity of this compound and its intermediates?
Integrated spectroscopic methods are essential:
- IR spectroscopy identifies functional groups (e.g., tetrazole ring vibrations at ~1,500–1,600 cm⁻¹).
- NMR (¹H/¹³C) confirms substituent positions and stereochemistry, particularly for phenoxybutyl and pyrrolidinylmethyl moieties.
- Elemental analysis (C, H, N, S) validates stoichiometry, with deviations >0.3% indicating impurities . For dihydrochloride salts, additional characterization via chloride ion titration or X-ray crystallography is recommended to confirm salt formation .
Q. What experimental strategies improve yield in multi-step syntheses of complex heterocycles?
- Intermediate stabilization : Use protecting groups (e.g., tert-butyl esters) for acid-sensitive functionalities during harsh reactions .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts can enhance selectivity.
- Workflow automation : Automated reaction monitoring (e.g., in-line IR) reduces human error and identifies kinetic bottlenecks .
Advanced Research Questions
Q. How can computational chemistry guide the design of analogs with improved target binding?
Quantum mechanical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking identifies binding poses in biological targets (e.g., enzymes or receptors). For example, ICReDD’s workflow integrates reaction path searches and docking simulations to prioritize analogs with optimal steric and electronic complementarity . Advanced MD simulations (>100 ns) further assess stability of ligand-target complexes under physiological conditions .
Q. What methodologies resolve contradictions in biological activity data for structurally similar compounds?
- Dose-response profiling : Compare EC₅₀/IC₅₀ values across assays to distinguish true activity from assay-specific artifacts.
- Metabolic stability studies : Liver microsome assays identify rapid degradation pathways that may skew activity results .
- Orthogonal validation : Use CRISPR-based target knockout models to confirm on-target effects .
Q. How do salt forms (e.g., dihydrochloride) impact physicochemical properties?
Salt formation alters solubility, bioavailability, and stability. For dihydrochloride salts:
- pH-solubility profiling : Measure solubility across physiological pH (1.2–7.4) to predict in vivo behavior.
- Hygroscopicity testing : Dynamic vapor sorption (DVS) assesses moisture uptake, which affects formulation stability .
- Counterion screening : Compare hydrochloride, sulfate, or mesylate salts for optimal crystallinity and dissolution rates .
Q. What advanced techniques characterize reaction mechanisms for tetrazole ring formation?
- In-situ NMR/Raman spectroscopy : Monitors intermediate formation (e.g., nitrile imines) during cycloaddition.
- Isotopic labeling : ¹⁵N tracing clarifies nitrogen source incorporation in tetrazole rings.
- Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms .
Methodological Resources
- Synthetic protocols : (DMSO-mediated cyclization) (salt formation via hydroxide neutralization) .
- Computational tools : ICReDD’s reaction path search algorithms , COMSOL Multiphysics for process simulation .
- Analytical standards : Pharmacopeial methods for residual solvent analysis (e.g., ammonium acetate buffer systems) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
